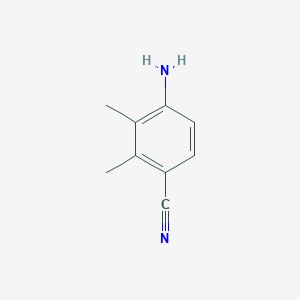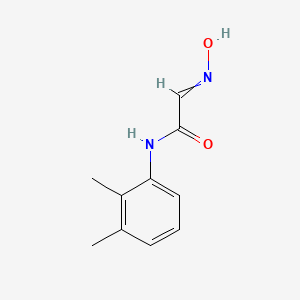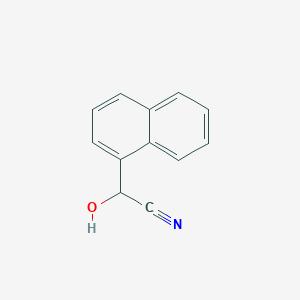![molecular formula C11H10N2O5 B8758598 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid CAS No. 87202-81-1](/img/structure/B8758598.png)
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid
Descripción general
Descripción
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a succinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often include the use of solvents such as ethylene glycol under microwave irradiation to facilitate the process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid: This compound is structurally similar but features an acetic acid moiety instead of succinic acid.
N-(3-Arylmethyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)benzamides: These derivatives are synthesized by reacting 4-arylidene-2-phenyl-5(4H)-oxazolones with pyridin-2-amine.
Uniqueness: 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its succinic acid moiety provides additional functional groups for further chemical modifications, enhancing its versatility in various applications.
Propiedades
Número CAS |
87202-81-1 |
|---|---|
Fórmula molecular |
C11H10N2O5 |
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
2-(2-oxo-3H-imidazo[1,2-a]pyridin-3-yl)butanedioic acid |
InChI |
InChI=1S/C11H10N2O5/c14-8(15)5-6(11(17)18)9-10(16)12-7-3-1-2-4-13(7)9/h1-4,6,9H,5H2,(H,14,15)(H,17,18) |
Clave InChI |
NKGNKJDYTQUFSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)C(N2C=C1)C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














